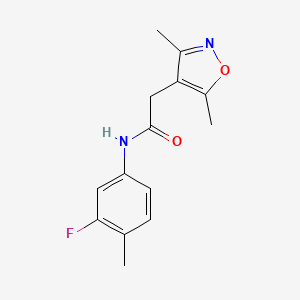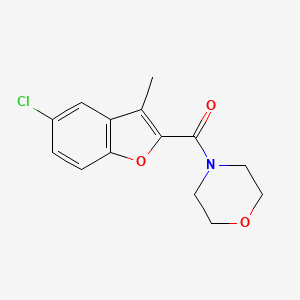
(E)-N-benzyl-3-(4-cyanophenyl)-N-methylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-benzyl-3-(4-cyanophenyl)-N-methylprop-2-enamide, commonly known as compound 1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of N-benzylideneanilines and exhibits interesting biological properties that make it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of compound 1 is not fully understood. However, it is believed to act through the modulation of various signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of pro-inflammatory mediators. In addition, it has been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and GABA.
Biochemical and Physiological Effects:
Compound 1 exhibits a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and arthritis. It also exhibits anticonvulsant activity in animal models of epilepsy. In addition, it has been shown to induce apoptosis in cancer cells, leading to cell death.
Advantages and Limitations for Lab Experiments
Compound 1 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of interesting biological properties. However, there are also some limitations to its use in lab experiments. For example, it has poor solubility in water, which can make it difficult to administer in vivo. In addition, it exhibits low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of compound 1. One area of interest is the development of more effective formulations that improve its solubility and bioavailability. Another area of interest is the study of its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further studies to elucidate its exact mechanism of action and to identify potential targets for drug development.
Conclusion:
In conclusion, compound 1 is a synthetic compound that exhibits a range of interesting biological properties. It has potential therapeutic applications in the treatment of inflammation, pain, epilepsy, and cancer. While there are some limitations to its use in lab experiments, there are also several future directions for its study. Further research is needed to fully understand its mechanism of action and to identify potential targets for drug development.
Synthesis Methods
Compound 1 can be synthesized using a variety of methods, including the Knoevenagel condensation reaction between N-methyl-3-oxobutanamide and 4-cyanobenzaldehyde in the presence of benzylamine. The reaction proceeds under mild conditions and results in the formation of (E)-N-benzyl-3-(4-cyanophenyl)-N-methylprop-2-enamide. The purity of the compound can be improved using recrystallization techniques.
Scientific Research Applications
Compound 1 has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory, analgesic, and anticonvulsant properties. In addition, it has been shown to possess anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Compound 1 has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
properties
IUPAC Name |
(E)-N-benzyl-3-(4-cyanophenyl)-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-20(14-17-5-3-2-4-6-17)18(21)12-11-15-7-9-16(13-19)10-8-15/h2-12H,14H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKAWRBOAFZTBZ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C=CC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)C(=O)/C=C/C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-benzyl-3-(4-cyanophenyl)-N-methylprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(difluoromethylsulfanyl)phenyl]benzamide](/img/structure/B7461478.png)
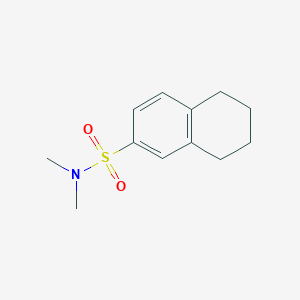
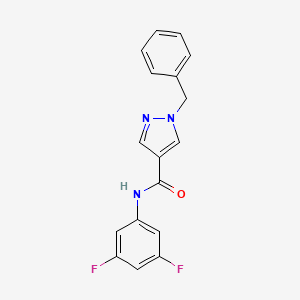
![2-(Benzimidazol-1-ylmethyl)-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461501.png)
![(7-Methylimidazo[1,2-a]pyridin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7461509.png)

![2-[benzenesulfonyl(methyl)amino]-N,N-dimethylacetamide](/img/structure/B7461526.png)
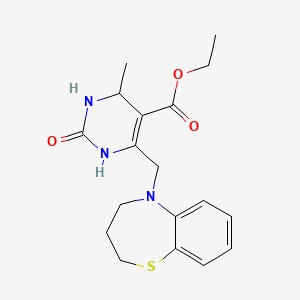
![N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7461533.png)
![4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one](/img/structure/B7461536.png)
![2-[[2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetyl]amino]benzamide](/img/structure/B7461551.png)
